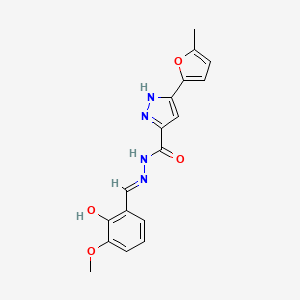![molecular formula C24H27N3OS B11672198 N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanhydrazid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolring, eine Hydrazidgruppe und einen Phenylsulfanyl-Rest beinhaltet
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanhydrazid umfasst in der Regel mehrere Schritte:
Bildung des Pyrrolrings: Der Pyrrolring kann durch eine Paal-Knorr-Synthese hergestellt werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem primären Amin reagiert.
Einführung der Dimethylphenylgruppe: Dieser Schritt beinhaltet die Alkylierung des Pyrrolrings mit 2,4-Dimethylphenylhalogenid unter basischen Bedingungen.
Bildung der Hydrazidgruppe: Die Hydrazidgruppe wird durch Reaktion der Zwischenverbindung mit Hydrazinhydrat eingeführt.
Bildung der Phenylsulfanyl-Gruppe:
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Syntheserouten umfassen, um Ausbeute und Reinheit zu erhöhen und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dazu könnten die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittliche Reinigungsverfahren und Prinzipien der grünen Chemie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanhydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Phenylsulfanyl-Gruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Thiole oder Amine in Gegenwart einer Base.
Hauptprodukte
Oxidation: Oxidierte Derivate des Pyrrolrings.
Reduktion: Reduzierte Formen der Hydrazidgruppe.
Substitution: Substituierte Derivate an der Phenylsulfanyl-Gruppe.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanhydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Potenzieller Einsatz als Leitstruktur für die Entwicklung neuer Medikamente aufgrund seiner einzigartigen Struktur und potenziellen biologischen Aktivität.
Organische Synthese: Einsatz als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaften:
Wirkmechanismus
Der Wirkungsmechanismus von N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanhydrazid ist nicht gut dokumentiert. Es ist wahrscheinlich, dass es über seine Hydrazid- und Phenylsulfanyl-Gruppen mit biologischen Zielstrukturen interagiert, möglicherweise Enzyme hemmt oder mit Rezeptoren interagiert. Weitere Forschung ist erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade aufzuklären.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,4-Dimethylphenyl)-4-methoxybenzamid
- N-(3,4-Dimethylphenyl)-4-methoxybenzamid
- N-(2,5-Dimethylphenyl)-4-methoxybenzamid
Einzigartigkeit
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanhydrazid ist einzigartig durch seine Kombination aus einem Pyrrolring, einer Hydrazidgruppe und einem Phenylsulfanyl-Rest, die ihm einzigartige chemische und biologische Eigenschaften verleihen, die in den oben aufgeführten ähnlichen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C24H27N3OS |
|---|---|
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
N-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C24H27N3OS/c1-17-10-11-23(18(2)14-17)27-19(3)15-21(20(27)4)16-25-26-24(28)12-13-29-22-8-6-5-7-9-22/h5-11,14-16H,12-13H2,1-4H3,(H,26,28)/b25-16+ |
InChI-Schlüssel |
ONWIWHNECSFHKV-PCLIKHOPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CCSC3=CC=CC=C3)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CCSC3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
![2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672128.png)
![N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)

![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)

![N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11672157.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
